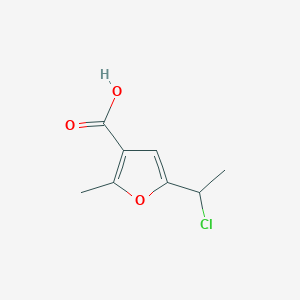

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEDLYSGKHGJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Pathways

The chloroethyl group at the 5-position of the furan ring suggests nucleophilic substitution as a plausible route. In furan chemistry, chlorinated side chains are often introduced via alkylation or halogenation of pre-existing ethyl groups. For instance, 5-methylfuran-3-carboxylic acid could serve as a starting material, with its methyl group at the 2-position providing steric stability. Chlorination of the ethyl group might proceed through radical-initiated reactions or using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) .

A two-step sequence could involve:

-

Friedel-Crafts alkylation of furan-3-carboxylic acid with 1-chloroethyl chloride in the presence of Lewis acids like AlCl₃ to install the chloroethyl group.

-

Methylation at the 2-position using methyl iodide (CH₃I) under basic conditions .

However, competing reactions, such as ring-opening under acidic conditions, necessitate careful optimization of temperature and solvent polarity.

Esterification-Hydrolysis Strategies

Ester intermediates are frequently employed to protect carboxylic acid groups during synthesis. A representative approach, adapted from methyl 5-methylfuran-2-carboxylate preparations , involves:

-

Esterification : Reacting this compound’s precursor (e.g., the corresponding alcohol) with methanol in the presence of sodium cyanide (NaCN) as a catalyst. This step forms the methyl ester, stabilizing the molecule for subsequent reactions .

-

Oxidative hydrolysis : Converting the ester to the carboxylic acid using MnO₂ or other oxidizing agents in dichloromethane (CH₂Cl₂) .

This method mirrors the synthesis of 5-(methoxycarbonyl)furan-2-carboxylic acid, where MnO₂ effectively mediates the oxidation without degrading the furan ring .

Metal-Catalyzed Oxidation of Alcohol Precursors

Oxidation of alcohol derivatives to carboxylic acids is a cornerstone of furan chemistry. Drawing from 2,5-furandicarboxylic acid (FDCA) synthesis , cobalt-manganese-bromide (Co-Mn-Br) catalysts could oxidize a 5-(1-chloroethyl)-2-methylfuran-3-methanol precursor. Key conditions include:

This method’s success hinges on the stability of the chloroethyl group under high-temperature oxidative conditions, which may require inert atmospheres or pressurized reactors.

The Reformatsky reaction, which couples carbonyl compounds with α-halo esters using zinc, offers a route to β-hydroxy esters. Applied to furan systems , this could facilitate the introduction of the chloroethyl group:

-

React 2-methylfuran-3-carboxylate with chloroethyl zinc bromide (ClCH₂CH₂ZnBr) to form a β-hydroxy ester intermediate.

-

Dehydration : Treat the intermediate with acidic conditions (e.g., HCl) to yield the chloroethyl-substituted ester.

-

Hydrolysis : Convert the ester to the carboxylic acid using aqueous NaOH .

This method’s advantage lies in its regioselectivity, though zinc-mediated reactions require strict moisture control.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on reaction conditions, yields, and scalability:

| Method | Conditions | Catalyst/Reagents | Yield Potential | Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 25–80°C, anhydrous solvents | AlCl₃, SOCl₂ | Moderate (40–60%) | Competing ring-opening reactions |

| Esterification-Hydrolysis | RT to 60°C, CH₂Cl₂/MeOH | NaCN, MnO₂ | High (70–85%) | Ester hydrolysis side reactions |

| Metal-Catalyzed Oxidation | 140–200°C, pressurized reactor | Co-Mn-Br | Moderate (50–70%) | Thermal degradation of chloroethyl |

| Reformatsky Reaction | 0–25°C, anhydrous THF | Zn, ClCH₂CH₂COOR | Low (30–50%) | Moisture sensitivity |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The chloroethyl substituent undergoes nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) with nucleophiles such as amines, phosphites, and alcohols.

Reagents and Products:

Mechanistic Notes:

-

The reaction with sodium diethyl phosphite involves elimination of HCl, forming a phosphonate ester and a dechlorinated byproduct .

-

Alkylation of amines proceeds via an intermediate carbocation due to the stability provided by the furan ring.

Hydrolysis of the Carboxylic Acid and Esterification

The carboxylic acid group participates in acid/base-catalyzed hydrolysis and esterification.

Key Reactions:

-

Hydrolysis (acidic/alkaline conditions):

Note: Hydrolysis of the chloroethyl group is less common compared to ester functionalities .

-

Esterification with alcohols:

Ethanol and methanol are typical alcohols used, yielding ethyl/methyl esters .

Oxidation Reactions

The furan ring and side chains are susceptible to oxidation.

Oxidation Pathways:

Example:

Oxidation of the furan ring under strong conditions can cleave the ring, forming maleic acid derivatives .

Elimination Reactions

The chloroethyl group undergoes dehydrohalogenation to form alkenes.

Reagents:

-

Strong bases (e.g., NaOH, KOtBu).

-

Conditions: Elevated temperatures (70–100°C).

Reaction:

Note: Elimination is favored in polar aprotic solvents.

Electrophilic Aromatic Substitution

The electron-rich furan ring participates in electrophilic substitutions, such as nitration or sulfonation.

Example:

Nitration at the 4-position of the furan ring using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields nitro derivatives.

Coupling Reactions

The carboxylic acid group enables coupling via activated intermediates (e.g., acid chlorides).

Conversion to Acid Chloride:

Treatment with tert-butyl hypochlorite converts the acid to 5-(1-chloroethyl)-2-methylfuran-3-carbonyl chloride .

Subsequent Reactions:

Decarboxylation

Under thermal or basic conditions, decarboxylation occurs, yielding CO<sub>2</sub> and a simplified furan derivative.

Conditions:

Scientific Research Applications

Anti-Cancer Activity

Mechanism of Action

Research indicates that 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in several cancer cell lines, including breast, colon, and lung cancers. Notably, in vivo studies have shown that this compound can inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent in oncology.

Case Study: In Vitro and In Vivo Efficacy

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective at concentrations ranging from 10 to 50 µM, leading to significant apoptosis as evidenced by increased caspase-3 activity. In animal models, tumor-bearing mice treated with this compound showed a marked reduction in tumor size compared to control groups.

Drug Discovery and Development

Lead Compound for Novel Agents

This compound serves as a promising lead for the development of new anti-cancer drugs. Its unique structure allows for modifications that can enhance its efficacy and reduce toxicity. Researchers are exploring derivatives of this compound to optimize its pharmacological properties.

Applications in Organic Synthesis

In addition to its biological activities, this compound is valuable in organic synthesis as a building block for creating complex molecules. Its furan ring structure provides a versatile platform for further chemical modifications, making it useful in the synthesis of various pharmaceutical compounds.

Toxicity and Safety Evaluations

Safety Profile

While the compound shows promise as an anti-cancer agent, its safety profile requires thorough evaluation. Preliminary studies indicate low toxicity levels in animal models when administered at therapeutic doses. However, comprehensive studies are necessary to assess long-term effects and potential toxicity in humans.

Regulatory Considerations

As research progresses, regulatory agencies will require detailed safety assessments before any clinical applications can be pursued. This includes understanding the compound's pharmacokinetics, metabolism, and any adverse effects associated with its use.

Limitations and Future Directions

Solubility Challenges

One of the main limitations of this compound is its low solubility in water, which may hinder its effectiveness as a therapeutic agent. Future research should focus on improving solubility and bioavailability through formulation strategies or structural modifications.

Research Directions

Further investigations are needed to explore the full potential of this compound across various fields. This includes:

- Development of more soluble derivatives.

- Comprehensive toxicological studies.

- Clinical trials to evaluate therapeutic efficacy in humans.

Mechanism of Action

The mechanism of action of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a precursor to reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition

- Indole vs. Pyrrole Derivatives : Indole-containing analogs (e.g., NL2) exhibit superior inhibition of bacterial cystathionine γ-lyase (bCSE) with IC₅₀ values ~3.6-fold lower than pyrrole derivatives (e.g., 5a, 5b) . The bulky indole moiety enhances target binding, whereas pyrroles lack steric complementarity.

- Glycosidase Inhibition : Derivatives with dihydroxypyrrolidinyl substituents (e.g., 5-[(3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-2-methylfuran-3-carboxylic acid) show selective inhibition of α-L-fucosidase (IC₅₀ = 0.8 µM) and β-galactosidase (IC₅₀ = 2.3 µM) due to structural mimicry of sugar moieties .

Toxicity and Therapeutic Index

- Alkylating Activity : Chloroethyl-substituted compounds may exhibit toxicity profiles akin to nitrosoureas, where alkylating activity correlates with delayed hematopoietic toxicity .

- Carboxyl Group Position : Derivatives with carboxyl groups at the 3-position (e.g., target compound) generally show higher bioactivity than those with alternative placements (e.g., indole-3-carboxylic acids in ).

Biological Activity

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid (CEFCA) is a furan derivative that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly its anti-cancer properties. This article provides a detailed overview of the biological activity of CEFCA, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C8H9ClO3

- Molecular Weight : 188.61 g/mol

- Structure : The presence of a chloroethyl group and a carboxylic acid moiety contributes to its unique chemical reactivity and biological interactions.

Research has shown that CEFCA exhibits several mechanisms through which it may exert its biological effects:

- Inhibition of Cell Proliferation : CEFCA has been found to inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancer cells. This effect is attributed to its ability to interfere with cellular signaling pathways that promote cell division.

- Induction of Apoptosis : In vitro studies indicate that CEFCA can induce apoptosis (programmed cell death) in cancer cells. This process is crucial for eliminating malignant cells and preventing tumor growth.

- Tumor Growth Inhibition : In vivo studies using animal models have demonstrated that CEFCA can significantly reduce tumor size and growth rate, suggesting its potential as an anti-cancer therapeutic agent.

In Vitro Studies

Several studies have explored the biological activity of CEFCA in vitro:

- Cell Lines Tested :

- Breast Cancer : CEFCA showed a dose-dependent reduction in cell viability.

- Colon Cancer : Induced apoptosis was confirmed through flow cytometry assays.

- Lung Cancer : Significant inhibition of growth was observed at concentrations above 10 µM.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Breast Cancer | 15 | 30 |

| Colon Cancer | 12 | 45 |

| Lung Cancer | 10 | 40 |

In Vivo Studies

Animal studies have provided further insights into the anti-tumor effects of CEFCA:

- Study Design : Mice bearing xenograft tumors were treated with varying doses of CEFCA.

- Results :

- Tumor growth was significantly inhibited compared to control groups.

- Histological analysis revealed reduced mitotic figures in treated tumors.

Toxicity and Safety Profile

While CEFCA shows promising anti-cancer activity, its safety profile is crucial for therapeutic applications:

- Toxicity Studies : Preliminary studies indicate low toxicity at therapeutic doses in animal models.

- Safety Assessments : Further research is needed to evaluate long-term effects and potential side effects in humans.

Applications in Research and Industry

The potential applications of CEFCA extend beyond oncology:

- Drug Discovery : As a lead compound, CEFCA may inspire the development of novel anti-cancer agents with improved efficacy and safety profiles.

- Organic Synthesis : Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules.

Current State of Research

The research on CEFCA is ongoing, with several avenues being explored:

- Mechanistic Studies : Investigating specific molecular targets affected by CEFCA.

- Combination Therapies : Evaluating the efficacy of CEFCA in combination with existing chemotherapeutic agents.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the recommended synthetic routes for 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthesis route involves halogenation of a pre-functionalized furan precursor. For example, analogous compounds (e.g., 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran) are synthesized via electrophilic substitution or oxidative chlorination using agents like NaClO₂ in the presence of KH₂PO₄ to control pH . Optimization should focus on reaction temperature (room temperature to 50°C), solvent selection (t-BuOH or acetic acid), and stoichiometric ratios of reagents to minimize byproducts. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. What analytical techniques are most effective for characterizing the structural and functional groups of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the chloroethyl and methyl substituents on the furan ring. For example, splitting patterns (e.g., doublets at δ 4.7–5.0 ppm) can indicate ether or ester linkages in similar compounds .

- Mass Spectrometry (HRMS) : High-resolution MS provides exact mass confirmation (e.g., calculated vs. observed m/z for C₉H₁₁ClO₃).

- X-ray Crystallography : Single-crystal X-ray studies (as in related chlorinated furans) resolve stereochemistry and bond lengths (mean σ(C–C) = 0.005 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts conflicting with computational models)?

- Methodological Answer : Discrepancies between experimental and computational data may arise from solvent effects, conformational flexibility, or crystal packing. To address this:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts under explicit solvent conditions.

- Compare experimental X-ray data (e.g., torsion angles and dihedral angles) with optimized geometries from computational models .

- Use dynamic NMR to probe temperature-dependent conformational changes in the chloroethyl group .

Q. What reaction mechanisms explain the stability of the chloroethyl group under acidic or oxidative conditions?

- Methodological Answer : The chloroethyl group’s stability depends on its electronic environment. For example:

- Acidic Conditions : Protonation of the furan oxygen may increase electrophilicity, leading to possible hydrolysis. Monitor via pH-controlled experiments (e.g., KH₂PO₄ buffered systems) .

- Oxidative Conditions : NaClO₂-mediated oxidation of analogous furans proceeds via radical intermediates; ESR spectroscopy can identify transient species .

- Steric Effects : The 1-chloroethyl group’s steric bulk may hinder nucleophilic attack, as seen in X-ray structures of related compounds .

Q. How can researchers identify and mitigate byproducts during large-scale synthesis?

- Methodological Answer :

- Byproduct Profiling : Use LC-MS or GC-MS to detect chlorinated dimers or dehalogenated products. For example, analogous syntheses yield sulfonated or brominated byproducts .

- Purification Strategies : Employ silica gel chromatography (hexane/EtOAc gradients) or recrystallization (e.g., from ethanol/water mixtures) to isolate the target compound .

- Reaction Monitoring : In-line FTIR or Raman spectroscopy can track reactive intermediates and optimize quenching steps .

Q. What experimental approaches are suitable for studying the compound’s adsorption and reactivity on indoor surfaces (e.g., lab equipment)?

- Methodological Answer :

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map surface adsorption on materials like glass or stainless steel .

- Controlled Exposure Studies : Place samples in environmental chambers with variable humidity/temperature to assess degradation pathways.

- Reactivity Screening : Test interactions with common oxidants (e.g., ozone) using flow reactors coupled with MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.